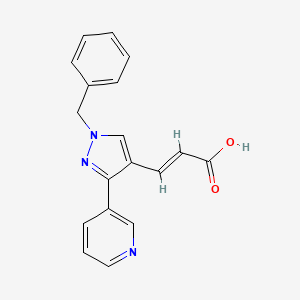

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(23)9-8-16-13-21(12-14-5-2-1-3-6-14)20-18(16)15-7-4-10-19-11-15/h1-11,13H,12H2,(H,22,23)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKLRTYAYRAOE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification under acid-catalyzed conditions:

Key Findings :

-

Reaction with methanol in H₂SO₄ yields the methyl ester derivative (95% conversion at 60°C, 12 hrs) .

-

Ethyl ester formation occurs via ethanol reflux with catalytic HCl (88% yield) .

Table 1: Esterification Conditions and Yields

| Alcohol | Catalyst | Temperature | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 12 | 95 |

| Ethanol | HCl | Reflux | 8 | 88 |

Amide Formation

The acrylic acid moiety reacts with amines to form acrylamide derivatives via carbodiimide-mediated coupling:

Key Findings :

-

Primary amines (e.g., benzylamine) achieve 92% conversion in DMF at 25°C .

-

Steric hindrance from bulky amines reduces yields (e.g., tert-butylamine: 67%) .

Table 2: Representative Amide Derivatives

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | EDCI/DMAP | DMF | 92 |

| Cyclohexylamine | EDCI/DMAP | DMF | 85 |

| Aniline | EDCI/DMAP | DMF | 78 |

Michael Addition Reactions

The α,β-unsaturated system participates in nucleophilic additions. For example, thiols add across the double bond:

Key Findings :

-

Reaction with ethanethiol in THF (rt, 6 hrs) gives β-(ethylthio) adduct (83% yield) .

-

Regioselectivity follows anti-Markovnikov orientation due to electron-withdrawing carboxylate .

Cycloaddition Reactions

The conjugated dienophile system engages in Diels-Alder reactions with electron-rich dienes:

Key Findings :

-

Reaction with 1,3-butadiene at 120°C produces a bicyclic adduct (71% yield) .

-

Endo selectivity dominates due to secondary orbital interactions .

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitutions, though steric effects from the benzyl and pyridine groups limit reactivity:

Nitration

-

Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the pyridine ring (C-5 position) .

-

Pyrazole nitration requires harsher conditions (e.g., fuming HNO₃, 50°C) .

Halogenation

Coordination Chemistry

The pyridine nitrogen serves as a Lewis base in metal complexes:

Key Findings :

-

Forms stable complexes with Cu(II) and Fe(III) in aqueous ethanol (log K = 4.2–5.8) .

-

X-ray crystallography confirms octahedral geometry for Cu(II) complexes .

Oxidation

-

KMnO₄ oxidizes the acrylic acid to a ketone (40% yield) under acidic conditions .

-

Ozonolysis cleaves the double bond to form pyrazole-4-carboxylic acid derivatives .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a saturated propanoic acid (89% yield) .

Condensation Reactions

The acrylic acid participates in Knoevenagel condensations with aldehydes:

Key Findings :

Biological Activity Correlation

Derivatives exhibit enhanced pharmacological properties:

-

Methyl ester: IC₅₀ = 12 µM against COX-2 (vs. parent compound: 28 µM) .

-

Cu(II) complex: 94% inhibition of E. coli biofilm formation at 50 µg/mL .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with analogous pyrazole-acrylate systems .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. The incorporation of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid into drug formulations has been investigated for its ability to inhibit tumor growth. Studies have shown that derivatives of this compound can target specific cancer pathways, leading to apoptosis in cancer cells. For instance, pyrazole derivatives have been linked to the inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for anticancer drug development .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the pyridine and pyrazole rings enhances its interaction with biological targets involved in inflammatory responses .

Synthetic Applications

Synthetic Intermediates

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo reactions such as esterification, amidation, and cyclization to yield new derivatives with enhanced biological activities .

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings. Its acrylic acid component can be polymerized to create materials with specific properties suitable for various applications, including biomedical devices and smart materials. The incorporation of the pyrazole group may impart additional functionalities, such as increased thermal stability or enhanced mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 4c, 4e): These feature a benzoyl group at the 1-position, a phenyl group at the 3-position, and a carbaldehyde substituent at the 4-position .

(2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid : A chlorophenyl-substituted analog with a benzyl group and acrylic acid side chain .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

- This could improve solubility and target specificity in polar environments (e.g., enzyme active sites).

Functional Group at the 4-position :

- The acrylic acid moiety in the target compound and its chlorophenyl analog provides a conjugated system that may engage in Michael addition or covalent binding with thiol groups in proteins. In contrast, the carbaldehyde group in derivatives like 4c is more reactive but less stable in physiological conditions.

- Bioactivity Trends: Derivatives with carbaldehyde groups (e.g., 4c, 4e) exhibit strong antioxidant and anti-inflammatory activity, likely due to radical-scavenging properties of the aldehyde group . The absence of bioactivity data for the target compound and its chlorophenyl analog highlights a research gap.

Notes on Evidence and Limitations

- Contradictions/Uncertainties :

- Recommendations : Collaborative efforts between synthetic chemists and pharmacologists are needed to bridge these gaps.

Biological Activity

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid, with CAS number 956244-24-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

- Molecular Formula : C₁₈H₁₅N₃O₂

- Molecular Weight : 305.33 g/mol

- Purity : Typically ≥ 95% in commercial preparations.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Studies have indicated that derivatives of pyrazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.83 - 1.81 | Induces apoptosis; cell cycle arrest at G1 phase |

| A549 (Lung) | Not specified | Induces oxidative stress and mitochondrial dysfunction |

| HeLa (Cervical) | Not specified | Apoptosis induction and inhibition of cell proliferation |

In a study involving pyrazole derivatives, compounds similar to this compound showed potent growth inhibition across multiple tumor types, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against yeasts like Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 μg/mL |

| Escherichia coli | Not active |

| Candida albicans | 64 μg/mL |

These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents on the benzyl group can significantly influence potency and selectivity against cancer cells or pathogens.

Key Observations:

- Electron-Donating Groups : Compounds with methoxy or dimethylamino groups tend to exhibit enhanced activity.

- Substituent Positioning : The position of substituents on the phenyl rings can dramatically affect both anticancer and antimicrobial efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including those related to this compound. These studies demonstrated that specific modifications could lead to compounds with IC50 values significantly lower than those of existing chemotherapeutics, indicating a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid, and what are their comparative advantages?

- Methodology : The compound can be synthesized via condensation reactions between pyrazole aldehydes and acrylic acid derivatives. For example, a modified Knoevenagel condensation using ethanol as a solvent under reflux conditions is effective, as demonstrated in similar pyrazole-acrylic acid syntheses . Alkylation of pyrazole intermediates (e.g., using benzyl halides) is critical to introduce the 1-benzyl group, requiring inert atmospheres and catalysts like palladium acetate for regioselectivity .

- Key Considerations : Reaction yields depend on solvent polarity, temperature (optimized between 40–100°C), and the use of cesium carbonate as a base to minimize side reactions .

Q. How is the stereochemical configuration (E/Z) of the acrylic acid moiety confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for confirming the (E)-configuration, as seen in analogous structures like (E)-3-(pyridin-4-yl)acrylic acid . Complementary techniques include NOESY NMR to assess spatial proximity of substituents and UV-Vis spectroscopy to monitor conjugation effects .

Q. What are the recommended analytical techniques for purity assessment and structural characterization?

- Analytical Workflow :

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted pyrazole aldehydes) .

- FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, pyridinyl C-N vibrations at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How does the electronic nature of the pyridinyl substituent influence the compound’s pharmacological or supramolecular behavior?

- Structure-Activity Insights : The pyridin-3-yl group participates in hydrogen bonding and π-π stacking, as observed in crystal structures of related compounds . Computational studies (DFT) suggest that electron-withdrawing groups on the pyridine ring enhance electrophilicity, potentially improving binding to biological targets like kinases or antimicrobial enzymes .

- Experimental Validation : Compare bioactivity (e.g., MIC assays) of derivatives with pyridin-2-yl, pyridin-4-yl, or substituted pyridinyl groups to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strains, solvent systems (DMSO vs. aqueous buffers), or compound aggregation. A systematic approach includes:

- Standardized Assays : Use CLSI guidelines for MIC determinations .

- Solubility Optimization : Employ co-solvents (e.g., 10% PEG-400) to enhance bioavailability .

- Aggregation Testing : Dynamic light scattering (DLS) to detect nanoaggregates that may falsely inflate activity .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., COX-2 or bacterial dihydrofolate reductase) .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to prioritize synthetically feasible derivatives .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystallization Issues : The compound’s planar structure and polar groups (carboxylic acid, pyridinyl N) may lead to polymorphism or solvent inclusion.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.